マルビジン塩化物

概要

説明

マルビジン塩化物は、様々な果物や花に含まれるフラボノイド色素の一種であるアントシアニンです。 赤ワインや赤ブドウなど、多くの植物の青赤色に着色しています . マルビジン塩化物は、抗酸化作用、抗炎症作用、抗がん作用があることで知られています .

科学的研究の応用

Chemical Properties and Structure

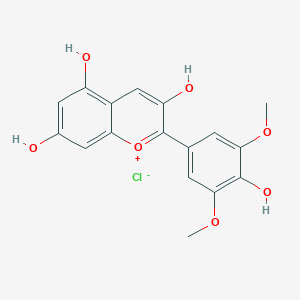

Malvidin chloride is derived from malvidin, a natural pigment found in various fruits and vegetables. It is characterized by its vibrant purple color and is a key contributor to the coloration of red wine and certain berries. The chemical structure of malvidin includes hydroxyl groups that contribute to its bioactivity.

Antioxidant Activity

Malvidin chloride exhibits potent antioxidant properties, which are crucial in combating oxidative stress—a condition linked to numerous diseases, including neurodegenerative disorders.

- Mechanism of Action : Malvidin chloride acts by scavenging free radicals and enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) .

- Case Study : In a study involving rats treated with aluminum chloride (a neurotoxin), malvidin demonstrated significant neuroprotective effects by reducing oxidative stress markers and improving behavioral outcomes .

Data Table: Antioxidant Effects of Malvidin Chloride

| Parameter | Control Group | AlCl3 Group | Malvidin 100 mg/kg | Malvidin 200 mg/kg |

|---|---|---|---|---|

| SOD Activity | 16.50 ± 1.5 | 12.00 ± 2.0 | 16.68 ± 1.3 | 16.53 ± 1.5 |

| CAT Activity | 20.00 ± 2.0 | 15.00 ± 1.5 | 20.19 ± 2.07 | 21.59 ± 2.50 |

| MDA Levels | 3.00 ± 0.5 | 5.00 ± 0.7 | 4.33 ± 0.43 | 4.23 ± 0.51 |

Anti-Inflammatory Properties

Malvidin chloride has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process.

- Inhibition Studies : Research indicates that malvidin exhibits a greater inhibitory effect on COX-2 compared to COX-1, making it a potential candidate for developing anti-inflammatory therapies .

- Case Study : A comparative analysis revealed that malvidin's ability to inhibit COX-2 was significantly higher than its glycosylated forms, suggesting that structural modifications can influence its efficacy .

Data Table: COX Inhibition by Malvidin Chloride

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| Malvidin Chloride | 50 | 75 |

| Malvidin Glucoside | 7 | 24 |

| Malvidin Diglucoside | 6 | 14 |

Neuroprotective Effects

Malvidin chloride's neuroprotective capabilities are particularly noteworthy in the context of neurodegenerative diseases.

- Mechanism : It has been found to inhibit acetylcholinesterase activity, thereby enhancing acetylcholine levels in the brain, which is beneficial for cognitive function .

- Case Study : A study demonstrated that malvidin administration improved cognitive deficits in rats subjected to aluminum chloride-induced neurotoxicity, showcasing its potential as a therapeutic agent for Alzheimer's disease .

Data Table: Behavioral Outcomes in Neurotoxicity Studies

| Treatment | Transfer Latency (s) |

|---|---|

| Control | 43.23 ± 4.5 |

| AlCl3 | 99 ± 5.6 |

| Malvidin (100 mg/kg) | 91.66 ± 4.2 |

| Malvidin (200 mg/kg) | 54.33 ± 6.8 |

作用機序

マルビジン塩化物は、主にその抗酸化作用によって効果を発揮します。 フリーラジカルを捕捉し、細胞内の酸化ストレスを軽減します . この化合物はまた、腫瘍壊死因子-αやインターロイキン-1βなどのプロ炎症性サイトカインの発現を阻害することにより、炎症経路を調節します . さらに、マルビジン塩化物は、PI3K/NO/cGMP/cGMP依存性タンパク質キナーゼ経路を活性化し、様々な細胞効果をもたらします .

類似の化合物との比較

マルビジン塩化物は、シアンidin塩化物、デルフィニジン塩化物、ペラルゴニジン塩化物、ペオニジン塩化物、ペチュニジン塩化物を含む、いくつかのアントシアニンの一つです。

- シアンidin塩化物

- デルフィニジン塩化物

- ペラルゴニジン塩化物

- ペオニジン塩化物

- ペチュニジン塩化物

独自性

マルビジン塩化物は、他のアントシアニンと比較して、安定性とバイオアベイラビリティを高める、高度なメチル化が特徴です . これにより、特に抗酸化剤および抗炎症剤として効果的です。

準備方法

合成経路と反応条件

マルビジン塩化物は、別のアントシアニンであるデルフィニジンをメチル化することで合成できます。 このプロセスでは、ジメチル硫酸やヨウ化メチルなどのメチル化剤を塩基性条件下で使用します . この反応は通常、高温の水性またはアルコール性媒体中で行われます。

工業的生産方法

マルビジン塩化物の工業的生産は、ブドウの皮や他の果物などの天然資源からの抽出を伴うことが多いです。 抽出プロセスには、マセレーション、ろ過、精製工程が含まれ、純粋な形で化合物を単離します .

化学反応の分析

反応の種類

マルビジン塩化物は、次のような様々な化学反応を起こします。

酸化: マルビジン塩化物は、酸化されてシリンギン酸を生成します.

還元: 対応するロイコアントシアニジンに還元することができます。

置換: マルビジン塩化物は、特にヒドロキシル基に関与する置換反応に関与することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: 無水酢酸や塩化アセチルなどの試薬は、アセチル化反応によく使用されます。

主な生成物

酸化: シリンギン酸。

還元: ロイコアントシアニジン。

置換: マルビジン塩化物のアセチル化誘導体。

科学研究における用途

マルビジン塩化物は、科学研究において幅広い用途があります。

類似化合物との比較

Malvidin chloride is one of several anthocyanins, including:

- Cyanidin chloride

- Delphinidin chloride

- Pelargonidin chloride

- Peonidin chloride

- Petunidin chloride

Uniqueness

Malvidin chloride is unique due to its high degree of methylation, which enhances its stability and bioavailability compared to other anthocyanins . This makes it particularly effective as an antioxidant and anti-inflammatory agent.

生物活性

Malvidin chloride, a prominent anthocyanin found in various fruits and vegetables, particularly in red wine and purple carrots, has garnered attention for its significant biological activities. This article delves into the antioxidant, anti-inflammatory, and neuroprotective properties of malvidin chloride, supported by recent research findings and case studies.

Antioxidant Activity

Malvidin chloride exhibits potent antioxidant activity, primarily through its ability to scavenge reactive oxygen species (ROS) and inhibit oxidative stress. A study using RAW 264.7 macrophages demonstrated that malvidin effectively reduced ROS production induced by lipopolysaccharide (LPS), a common inflammatory agent. The compound was shown to modulate key signaling pathways, including the nuclear factor-kappaB (NF-κB) pathway, thereby decreasing oxidative stress markers and enhancing cellular defense mechanisms .

Table 1: Antioxidant Effects of Malvidin Chloride

Anti-Inflammatory Activity

Malvidin chloride also demonstrates significant anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). Research indicates that malvidin has a higher selectivity for COX-2 inhibition compared to COX-1, which suggests its potential utility in treating inflammatory conditions such as arthritis and other chronic inflammatory diseases. The IC50 values for malvidin against COX-1 and COX-2 have been reported as 12.45 µM and 2.76 µM respectively, highlighting its effectiveness .

Table 2: Inhibitory Activity of Malvidin Chloride on COX Enzymes

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| Malvidin | 12.45 ± 0.70 | 2.76 ± 0.16 |

| Malvidin-3-glucoside | 74.78 ± 0.06 | 39.92 ± 3.02 |

| Malvidin-3,5-diglucoside | 90.36 ± 1.92 | 66.45 ± 1.93 |

Neuroprotective Effects

The neuroprotective potential of malvidin chloride has been explored in the context of neurotoxicity induced by aluminum chloride (AlCl3). A study involving rat models demonstrated that malvidin administration significantly improved behavioral parameters and biochemical markers associated with oxidative stress and neuronal damage. Specifically, malvidin treatment resulted in decreased levels of malondialdehyde (MDA), an indicator of lipid peroxidation, while enhancing superoxide dismutase (SOD) and catalase activities .

Table 3: Neuroprotective Effects of Malvidin Chloride in Animal Studies

| Parameter | Control Group | AlCl3 Group | Malvidin 100 mg/kg | Malvidin 200 mg/kg |

|---|---|---|---|---|

| MDA Levels | Low | High | Moderate | Low |

| SOD Activity | High | Low | Moderate | High |

| Behavioral Score | High | Low | Moderate | High |

Case Studies

Recent studies have highlighted the therapeutic potential of malvidin chloride in various health contexts:

- Alzheimer's Disease Models : Research indicates that malvidin's ability to inhibit AChE can help mitigate cognitive decline associated with Alzheimer's disease by reducing oxidative stress in neuronal cells .

- Inflammatory Conditions : In vitro studies have shown that malvidin can significantly reduce pro-inflammatory cytokines such as IL-6 and TNF-alpha in LPS-stimulated macrophages, suggesting its role as a natural anti-inflammatory agent .

特性

IUPAC Name |

2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3,5,7-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O7.ClH/c1-22-14-3-8(4-15(23-2)16(14)21)17-12(20)7-10-11(19)5-9(18)6-13(10)24-17;/h3-7H,1-2H3,(H3-,18,19,20,21);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQIKOUUKQBTQBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10463-84-0 (Parent) | |

| Record name | Malvidin chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

366.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

643-84-5 | |

| Record name | Malvidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=643-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malvidin chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malvidin chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94526 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5,7-trihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALVIDIN CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GL5KGZ4D8U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。